![molecular formula C8H11ClFNO B13484617 [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride: is an organic compound that features both an amine and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Reduction: The resulting intermediate is then reduced to form the desired aminomethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The alcohol group in [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of [4-(Aminomethyl)-3-fluorophenyl]methanal or [4-(Aminomethyl)-3-fluorophenyl]methanoic acid.
Reduction: Formation of [4-(Aminomethyl)-3-fluorophenyl]methane.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[4-(Aminomethyl)phenyl]methanol hydrochloride: Lacks the fluorine atom, resulting in different chemical properties.
[4-(Aminomethyl)-3-chlorophenyl]methanol hydrochloride: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Uniqueness: The presence of the fluorine atom in [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H11ClFNO |
|---|---|
Poids moléculaire |
191.63 g/mol |
Nom IUPAC |
[4-(aminomethyl)-3-fluorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H10FNO.ClH/c9-8-3-6(5-11)1-2-7(8)4-10;/h1-3,11H,4-5,10H2;1H |
Clé InChI |
GDPGAKMQUJINMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
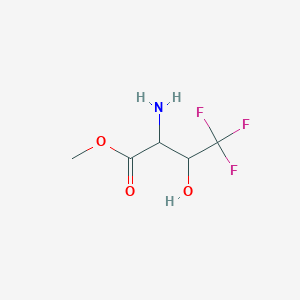
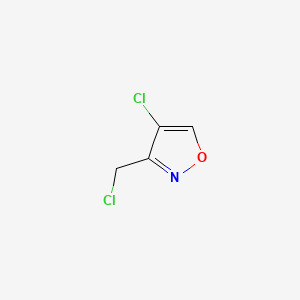

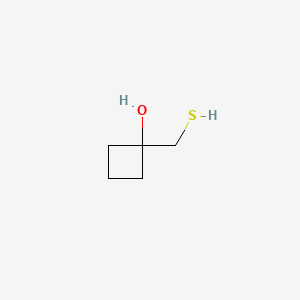

![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)


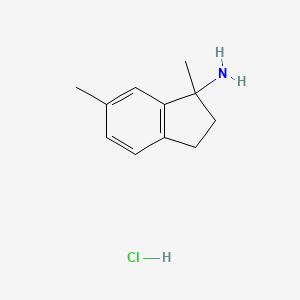
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
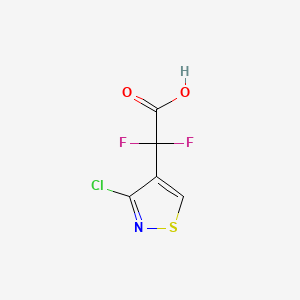
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)

